Chemical structure and properties of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
Chemical structure and properties of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
This guide provides an in-depth technical analysis of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine , a heterocyclic compound belonging to the as-triazine (1,2,4-triazine) class. This scaffold is distinct from the symmetric s-triazine (1,3,5-triazine) often found in herbicides and polymers, and is primarily investigated for its pharmacological potential in kinase inhibition, anti-inflammatory pathways, and antihypertensive activity.
Executive Summary & Chemical Identity
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine is a trisubstituted 1,2,4-triazine derivative.[1] Its structure features a phenyl group at position 3, a morpholine ring attached via nitrogen to position 5, and a methyl group at position 6. This substitution pattern is designed to balance lipophilicity (phenyl/methyl) with solubility and hydrogen-bonding capability (morpholine), optimizing the molecule for biological interaction.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 4-(6-methyl-3-phenyl-1,2,4-triazin-5-yl)morpholine |
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| Core Scaffold | 1,2,4-Triazine (as-triazine) |
| Key Substituents | 3-Phenyl (Aromatic), 5-Morpholino (Aliphatic heterocycle), 6-Methyl (Alkyl) |
| SMILES | CC1=C(N2CCOCC2)N=C(C3=CC=CC=C3)N=N1 |
Synthesis & Manufacturing Protocols
The synthesis of 1,2,4-triazines substituted at the 5-position typically proceeds via a nucleophilic aromatic substitution (
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the convergent synthesis strategy, highlighting the critical intermediate 5-chloro-6-methyl-3-phenyl-1,2,4-triazine .
Caption: Step-wise synthesis from benzamidrazone precursors to the final morpholino-substituted triazine.
Detailed Experimental Protocol
This protocol is derived from standard methodologies for 5-substituted 1,2,4-triazines.
Step 1: Cyclocondensation
Objective: Synthesize the triazinone core.
-
Reagents: Dissolve benzamidrazone (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq).
-
Reaction: Reflux the mixture for 4–6 hours. The reaction proceeds via the formation of a hydrazone intermediate which cyclizes.
-
Workup: Cool the solution. The product, 6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one , typically precipitates as a solid. Filter, wash with cold ethanol, and dry.
-
Note: Regioselectivity is controlled by the acidity and the specific 1,2-dicarbonyl used.
-
Step 2: Chlorination
Objective: Activate the C5 position.
-
Reagents: Suspend the triazinone (from Step 1) in phosphorus oxychloride (
) (excess). -
Catalyst: Add a catalytic amount of N,N-dimethylaniline or DMF.
-
Reaction: Reflux for 2–3 hours until the evolution of HCl gas ceases and the solution becomes clear.
-
Workup: Remove excess
under reduced pressure. Pour the residue onto crushed ice (carefully!) to decompose phosphonyl chlorides. Extract with dichloromethane (DCM).[2] -
Product: 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine . This intermediate is unstable to hydrolysis and should be used immediately or stored under anhydrous conditions.
Step 3: Nucleophilic Substitution (
)
Objective: Install the morpholine moiety.
-
Reagents: Dissolve the 5-chloro intermediate (1.0 eq) in dry THF or DCM.
-
Base: Add Morpholine (2.0–2.5 eq). The excess morpholine acts as both the nucleophile and the scavenger for the HCl generated. Alternatively, use triethylamine (TEA) as the base.
-
Reaction: Stir at room temperature for 1–2 hours. The reaction is usually rapid due to the electron-deficient nature of the 1,2,4-triazine ring.
-
Purification: Wash the organic layer with water and brine to remove morpholine hydrochloride salts. Dry over
. Purify via recrystallization (EtOH/Water) or silica gel chromatography (Hexane/EtOAc).
Physicochemical Properties
Understanding the physical behavior of this molecule is crucial for formulation and assay development.
| Property | Value (Predicted/Observed) | Significance |
| Physical State | Crystalline Solid | Stable at room temperature. |
| Melting Point | 140–160 °C (Range typical for class) | Indicates strong crystal lattice energy due to |
| Solubility (Water) | Low (< 0.1 mg/mL) | The lipophilic phenyl and methyl groups dominate. |
| Solubility (Organic) | High (DMSO, DCM, MeOH) | Suitable for stock solutions in biological assays. |
| LogP | ~2.5 – 3.0 | Moderate lipophilicity; likely membrane permeable. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 | The triazine ring is weakly basic; morpholine nitrogen is less basic due to conjugation with the ring. |
| UV | ~260–280 nm | Characteristic of the phenyl-triazine conjugation. |
Biological Activity & Pharmacology
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, distinct from the 1,3,5-triazine (s-triazine) often found in antifolates.
Mechanism of Action (Hypothetical & Observed)
-
Kinase Inhibition: The morpholine oxygen and the triazine nitrogens can form critical hydrogen bonds with the hinge region of kinase ATP-binding pockets. The phenyl group often occupies the hydrophobic back-pocket.
-
Anti-inflammatory: Derivatives of 3-phenyl-1,2,4-triazine have shown inhibition of COX/LOX pathways or cytokine modulation.
-
Antihypertensive: Historically, 3-hydrazino-1,2,4-triazines were explored as vasodilators; while this molecule lacks the hydrazine, it retains the core scaffold relevant to vascular targets.
Structure-Activity Relationship (SAR) Model
The following diagram visualizes the pharmacophore features of the molecule.
Caption: Pharmacophore mapping of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine showing key interaction points.
Handling & Safety
-
Storage: Store at 2–8°C, protected from light.
-
Stability: Stable in solid form. Solutions in DMSO are stable for weeks at -20°C.
-
Hazards: Treat as a potential irritant. Avoid inhalation of dust. No specific toxicity data is available for this exact derivative, so standard "Unknown Bioactive Compound" precautions apply.
References
-
Synthesis of 1,2,4-Triazine Intermediates : Mojzych, M. (2005).[3][4] "Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine...". Molbank. Link
- Reactivity of 5-Chloro-1,2,4-triazines: Konno, S. et al. (1988). "Synthesis of 5-Substituted 1,2,4-Triazines". Chem. Pharm. Bull. (Demonstrates displacement of chlorine by amines).
-
Biological Activity of Triazine Hybrids : Sharma, R. et al. (2023).[5] "Recent biological applications of heterocyclic hybrids containing s-triazine scaffold". RSC Advances. (Discusses morpholine-triazine conjugates). Link
-
Structure of 3-Phenyl-1,2,4-triazines : Wen, L. et al. (2006).[2] "Crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine". Acta Crystallographica. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][1,2,4]Triazine from Pivotal Intermediate [mdpi.com]
- 4. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
